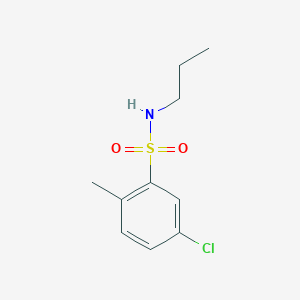

5-chloro-2-methyl-N-propylbenzenesulfonamide

Description

Properties

Molecular Formula |

C10H14ClNO2S |

|---|---|

Molecular Weight |

247.74 g/mol |

IUPAC Name |

5-chloro-2-methyl-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C10H14ClNO2S/c1-3-6-12-15(13,14)10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |

InChI Key |

LIXNQIUNTUYONU-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 5-Chloro-2-methylbenzenesulfonyl chloride : This can be synthesized by chlorosulfonation of 5-chloro-2-methylbenzene or purchased commercially.

- Propan-1-amine (N-propylamine) : A primary amine used to introduce the N-propyl group.

Reaction Conditions

- Solvent : Typically, an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used.

- Base : A base such as sodium carbonate (Na₂CO₃) or triethylamine (TEA) is employed to neutralize the hydrochloric acid formed during the reaction.

- Temperature : The reaction is generally carried out at 0–25°C to control the rate and avoid side reactions.

- Time : Reaction times range from 2 to 4 hours under stirring.

Reaction Procedure

- Dissolve 5-chloro-2-methylbenzenesulfonyl chloride in the chosen solvent under an inert atmosphere.

- Prepare a solution of propan-1-amine in water or the same solvent.

- Slowly add the amine solution to the sulfonyl chloride solution while maintaining the temperature between 0–5°C.

- Add the base gradually to maintain pH between 6 and 10, preventing protonation of the amine.

- Stir the reaction mixture for 2–3 hours at room temperature.

- Monitor the reaction progress via thin-layer chromatography (TLC) using an ethyl acetate/hexane mixture (1:4) as the mobile phase.

- Upon completion, extract the product, wash with cold water to remove impurities, and dry.

- Purify the crude product by recrystallization or column chromatography.

Characterization and Yield Data

While direct data on this compound is scarce, analogous compounds such as 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide have been synthesized with high yields (~90%) and characterized by NMR, IR, elemental analysis, and melting points.

| Parameter | Typical Data (Analogous Compound) |

|---|---|

| Yield | 90–93% |

| Physical State | Off-white crystalline solid |

| Molecular Weight | Approx. 350–360 g/mol |

| Melting Point | 70–170 °C (depending on substitution) |

| ¹H-NMR Chemical Shifts | Aromatic protons δ 7.3–7.8 ppm; N-propyl protons δ 1.0–4.2 ppm |

| ¹³C-NMR Chemical Shifts | Aromatic carbons δ 115–140 ppm; alkyl carbons δ 10–60 ppm |

| Elemental Analysis | Consistent with calculated C, H, N, S, Cl |

The sulfonamide bond formation is confirmed by characteristic IR absorption bands near 1330–1150 cm⁻¹ (S=O stretching) and N-H stretching near 3300 cm⁻¹.

Comparative Table of Preparation Methods for Related Sulfonamides

| Step/Condition | Method A: Aqueous Base (Na₂CO₃) | Method B: Organic Base (TEA) | Method C: Solvent-Free Microwave |

|---|---|---|---|

| Sulfonyl Chloride Source | Commercial or synthesized | Commercial or synthesized | Commercial or synthesized |

| Amine | Propan-1-amine | Propan-1-amine | Propan-1-amine |

| Solvent | Water/Dichloromethane | Dichloromethane | None (microwave-assisted) |

| Temperature | 0–25 °C | 0–25 °C | 80–120 °C (microwave) |

| Reaction Time | 2–4 hours | 1–3 hours | 10–30 minutes |

| Yield (%) | 85–90 | 90–95 | 88–92 |

| Purification | Recrystallization | Chromatography | Recrystallization |

| Advantages | Mild conditions, easy work-up | Higher yield, cleaner product | Faster reaction, solvent-free |

| Disadvantages | Longer reaction time | Requires organic solvent | Requires microwave equipment |

Research Findings and Notes

- The sulfonamide synthesis via sulfonyl chloride and amine reaction is well-established and reliable for aromatic sulfonamides with various substitutions, including chloro and methyl groups.

- Maintaining pH during the reaction is critical to prevent side reactions and to ensure high purity and yield.

- The N-propyl group is introduced by using propan-1-amine directly, allowing for selective substitution on the sulfonamide nitrogen.

- Alternative greener methods such as solvent-free microwave-assisted synthesis have been reported for similar sulfonamides, offering reduced reaction times and environmental impact.

- Characterization by NMR, IR, and elemental analysis is essential to confirm the structure and purity of the synthesized compound.

- Analogous sulfonamide derivatives have shown promising biological activities, suggesting that this compound could be a candidate for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used. The reactions are conducted in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents, such as tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

5-chloro-2-methyl-N-propylbenzenesulfonamide has applications in chemistry, biology, medicine, and industry. It is a building block in synthesizing more complex organic molecules, and it is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase enzymes. The compound is also investigated for its potential therapeutic effects, including anticancer and antimicrobial activities, and in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Scientific Research Applications

This compound interacts with molecular targets such as enzymes. As a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, which can lead to reduced intraocular pressure and altered pH balance in tissues.

Chemistry

This compound is used as a building block in the synthesis of more complex organic molecules. The synthesis of this compound typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with propylamine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion. In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allows for better control of reaction conditions and improves the overall yield and purity of the product. Automated systems also reduce the risk of human error and enhance safety.

Biology

This compound is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase enzymes.

Medicine

This compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and altered pH balance in tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing vs.

- N-Alkyl Chain Effects: The N-propyl group balances hydrophobicity and steric bulk, contrasting with the dimethyl group in 5-amino-2-chloro-N,N-dimethylbenzenesulfonamide, which increases solubility but reduces membrane permeability .

Notable Insights :

- Receptor Specificity : The target compound’s propyl chain may mimic alkyl groups in MRS2279, enabling selective receptor interactions without nucleotide-like motifs .

- Toxicity Considerations : Unlike MX (), sulfonamides with halogenated aromatic rings generally exhibit lower mutagenicity but require careful metabolic profiling .

Biological Activity

5-Chloro-2-methyl-N-propylbenzenesulfonamide is an organic compound that has gained attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article summarizes its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzenesulfonamides, characterized by a chloro group, a methyl group, and a propyl group attached to the benzenesulfonamide core. Its structure allows for various chemical reactions, including substitution and oxidation, which can influence its biological activity.

The primary mechanism of action for this compound is its role as a carbonic anhydrase inhibitor . By binding to the active site of carbonic anhydrase, it prevents the conversion of carbon dioxide to bicarbonate, which can lead to physiological effects such as reduced intraocular pressure and altered pH balance in tissues.

Antimicrobial Activity

Research has shown that benzenesulfonamide derivatives possess significant antimicrobial properties. For instance, compounds structurally similar to this compound demonstrated effective inhibition against various bacterial strains:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4d | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4a | S. aureus | 6.67 mg/mL |

These findings indicate that modifications in the benzenesulfonamide structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored extensively. In vitro studies have revealed that certain derivatives exhibit significant growth inhibition against various cancer cell lines:

| Compound | Cancer Cell Line | % Inhibition |

|---|---|---|

| 12e | SK-MEL-5 | 91% |

| 12g | OVCAR-4 | 71% |

| 12l | CAKI-1 | 49% |

These compounds were found to induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle phases, which is characteristic of kinase inhibitors .

Case Studies

- In Vivo Antioxidant Activity : A study evaluated several new benzenesulfonamides for their antioxidant properties. Although the antioxidant activity was lower than that of Vitamin C, these compounds showed promise in reducing oxidative stress in biological systems .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related sulfonamides. Compounds were tested for their ability to inhibit carrageenan-induced edema in rats, showing significant reductions in inflammation at various time points .

Q & A

Q. What are the standard synthetic routes for 5-chloro-2-methyl-N-propylbenzenesulfonamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of the benzene ring followed by alkylation. A representative route includes:

Chlorosulfonation : Reacting 5-chloro-2-methylbenzene with chlorosulfonic acid under anhydrous conditions (RT, overnight) to form the sulfonyl chloride intermediate .

Amine Coupling : Introducing the propylamine group via nucleophilic substitution. Sodium carbonate in a DCM/H₂O (2:1) biphasic system facilitates the reaction at RT over 24 hours, achieving yields of 47–98% .

Critical factors include solvent polarity (to enhance reactant solubility), temperature control (to minimize side reactions), and stoichiometric ratios (to drive completion).

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization employs:

- NMR Spectroscopy : To confirm substitution patterns (e.g., methyl and propyl groups) and chlorine positioning on the aromatic ring .

- Chromatography : HPLC or column chromatography for purity assessment, particularly to detect unreacted intermediates or byproducts .

- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., C₁₀H₁₄ClNO₂S) and fragmentation patterns .

Q. What functional groups in this compound contribute to its chemical reactivity?

Methodological Answer: Key functional groups include:

- Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding and acts as a leaving group in nucleophilic substitutions .

- Chlorine Substituent : Enhances electrophilic aromatic substitution (EAS) reactivity and influences electronic effects (e.g., para-directing) .

- Propyl Chain : Modulates lipophilicity, affecting solubility in organic solvents and membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize impurities during synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve sulfonyl chloride intermediate stability, reducing hydrolysis byproducts .

- Catalyst Use : Triethylamine or DMAP accelerates amine coupling, reducing reaction time and side-product formation .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted amines, while silica gel chromatography isolates sulfonamide derivatives .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. methoxy groups) to isolate contributions to activity .

- In Vitro Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) to compare bioactivity under controlled conditions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like carbonic anhydrase, clarifying mechanism discrepancies .

Q. How can researchers design analogs to improve the pharmacokinetic profile of this compound?

Methodological Answer:

- Bioisosteric Replacement : Substitute the propyl group with cyclopropyl or branched alkyl chains to enhance metabolic stability .

- Pro-drug Strategies : Esterify the sulfonamide group to improve oral bioavailability, with hydrolysis in vivo releasing the active form .

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to balance lipophilicity and aqueous solubility, assessed via shake-flask experiments .

Q. What experimental approaches validate the mechanism of action for this compound in antimicrobial studies?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ against bacterial dihydropteroate synthase (DHPS) using spectrophotometric monitoring of substrate depletion .

- Resistance Studies : Compare MIC values against wild-type and DHPS-mutant bacterial strains to confirm target specificity .

- Fluorescence Labeling : Tag the compound with BODIPY to track cellular uptake and localization via confocal microscopy .

Q. How are crystallization conditions optimized for X-ray diffraction studies of this sulfonamide?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) to identify conditions for single-crystal growth .

- Temperature Gradients : Slow cooling from 60°C to 4°C promotes lattice formation, minimizing defects .

- Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution datasets, processed via SHELX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.